molecular formula C8H18ClNO B13495218 2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol hydrochloride

2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol hydrochloride

Cat. No.: B13495218
M. Wt: 179.69 g/mol
InChI Key: JVKIKRMOQNWXAG-UHFFFAOYSA-N
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Description

2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO It is known for its unique structure, which includes a cyclobutyl ring with two methyl groups and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol hydrochloride typically involves the reaction of 3,3-dimethylcyclobutanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the amino alcohol. The hydrochloride salt is then formed by treating the resulting product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3,3-dimethylcyclobutyl)ethan-1-ol
  • 2-Amino-3-(3,3-dimethylcyclobutyl)propan-1-ol
  • 2-Amino-2-(3,3-dimethylcyclobutyl)acetic acid

Uniqueness

2-Amino-1-(3,3-dimethylcyclobutyl)ethan-1-ol hydrochloride is unique due to its specific structural features, including the cyclobutyl ring and the amino alcohol moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

2-amino-1-(3,3-dimethylcyclobutyl)ethanol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-8(2)3-6(4-8)7(10)5-9;/h6-7,10H,3-5,9H2,1-2H3;1H

InChI Key

JVKIKRMOQNWXAG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C(CN)O)C.Cl

Origin of Product

United States

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